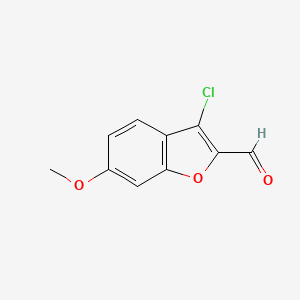
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the use of 2-hydroxybenzophenones with reagents like Corey-Chaykovsky reagent, or cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst . Another approach includes the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and reagents that promote high yield and purity is crucial. For example, the use of proton quantum tunneling has been shown to produce high yields with fewer side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Chloro-6-methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6H-Benzofuro 3,2-cbenzopyran, 3,9-dimethoxy- : A more complex structure with additional methoxy groups .
2-Benzofurancarboxaldehyde: Similar structure but lacks the chlorine and methoxy groups.
6-Methoxy-3-methyl-1-benzofuran-2-yl(phenyl)methanone: Contains a methoxy group but has different substituents at other positions.
Uniqueness
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112934-29-9 |
|---|---|
Molekularformel |
C10H7ClO3 |
Molekulargewicht |
210.61 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3 |
InChI-Schlüssel |
VGYLHBGLSQWRIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(O2)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















